4-[(Boc-amino)methyl]-3-fluoro-benzoic acid
Overview
Description
“4-[(Boc-amino)methyl]-3-fluoro-benzoic acid” is a chemical compound with the CAS Number: 744200-37-1. It has a molecular weight of 269.27 . The compound is also known as 4-(((tert-butoxycarbonyl)amino)methyl)-3-fluorobenzoic acid .
Synthesis Analysis
The formation of Boc-protected amines and amino acids, such as “this compound”, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C13H16FNO4/c1-13(2,3)19-12(18)15-7-9-5-4-8(11(16)17)6-10(9)14/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17) .Chemical Reactions Analysis
The Boc group in “this compound” is stable towards most nucleophiles and bases . This stability allows for an orthogonal protection strategy using a base-labile protection group .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 269.27 . The compound is also known as 4-(((tert-butoxycarbonyl)amino)methyl)-3-fluorobenzoic acid .Scientific Research Applications
Synthesis and Derivatives
- Building Blocks for Pseudopeptide Synthesis : A study by Pascal et al. (2000) focuses on the synthesis of a novel unnatural amino acid, which shows promise in the synthesis of peptidomimetics. It acts as a scaffold for combinatorial chemistry, demonstrating potential for varied chemical applications.
Chemical Properties and Metabolism
- Structure-Metabolism Relationships : Research by Ghauri et al. (1992) investigates the relationship between molecular properties and metabolism in substituted benzoic acids. This work is crucial in understanding the metabolic pathways and interactions of such compounds.
Synthesis of Fluorinated Derivatives
- Asymmetric Synthesis of α-Fluorinated Amino Acid Derivatives : The study by Shendage et al. (2005) explores asymmetric alkylation, providing insights into the synthesis of fluorinated amino acid derivatives, which are important in medicinal chemistry.
Pharmaceutical Intermediate Synthesis
- Synthesis of HIV NNRTI Candidate Intermediate : Mayes et al. (2010) describe the synthesis of a key intermediate towards phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase. This showcases the compound's role in developing pharmaceuticals (Mayes et al., 2010).
Liquid Crystal Research
- Bent-Core Liquid Crystals : Research by Begum et al. (2013) explores the synthesis of achiral unsymmetrical four-ring bent-core liquid crystals, where the compound serves as a critical component in the development of advanced liquid crystal materials.
Marker Development for Peptides
- Temporary Marker for Peptides : A study by Sameiro et al. (2003) explores using a chromophore as a temporary marker in peptide research, illustrating the compound's application in biochemistry and molecular biology.
Safety and Hazards
Mechanism of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-[(Boc-amino)methyl]-3-fluoro-benzoic acid . For instance, factors such as pH and temperature could potentially affect the compound’s stability and its ability to participate in reactions. Furthermore, the presence of other molecules in the environment could also influence the compound’s action and efficacy, as these molecules could potentially interact with the compound or compete with it for the same targets.
Properties
IUPAC Name |
3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-7-9-5-4-8(11(16)17)6-10(9)14/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRKJFHKYOINEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
744200-37-1 | |
Record name | 4-({[(tert-butoxy)carbonyl]amino}methyl)-3-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.